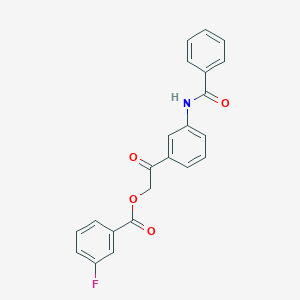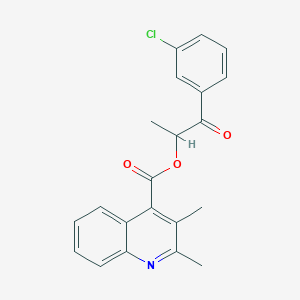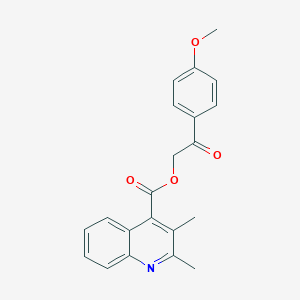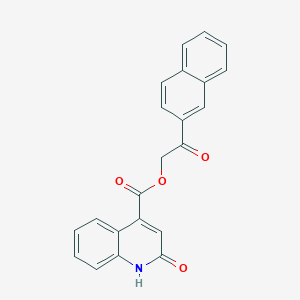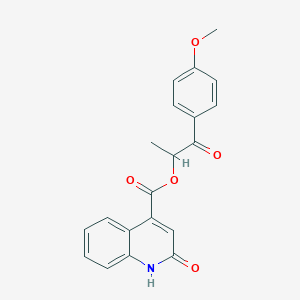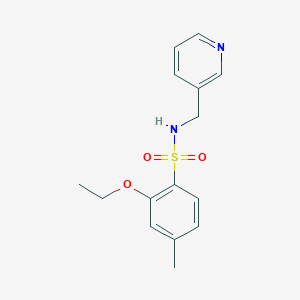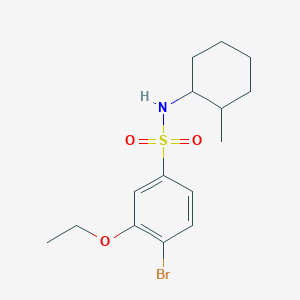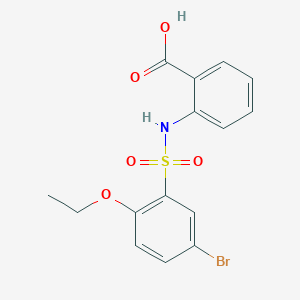
2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid” is a chemical compound with the CAS Number: 327072-95-7 . It has a molecular weight of 400.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-{[(5-bromo-2-ethoxyphenyl)sulfonyl]amino}benzoic acid . The InChI code is 1S/C15H14BrNO5S/c1-2-22-13-8-7-10 (16)9-14 (13)23 (20,21)17-12-6-4-3-5-11 (12)15 (18)19/h3-9,17H,2H2,1H3, (H,18,19) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 400.24 . It is typically stored at room temperature and is available in powder form .Applications De Recherche Scientifique
Photodynamic Therapy Applications
A significant application of derivatives similar to 2-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid is found in the development of new photosensitizers for photodynamic therapy (PDT). For example, a study introduced novel zinc phthalocyanine complexes substituted with benzenesulfonamide derivative groups, highlighting their excellent properties for PDT. These complexes exhibit good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent candidates for cancer treatment in PDT due to their Type II mechanism effectiveness (Pişkin, Canpolat, & Öztürk, 2020).
Industrial Synthesis and Process Scale-Up
Another critical application is in the synthesis of key intermediates for manufacturing therapeutic agents. A study describes an efficient and scalable industrial process for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a crucial intermediate in producing SGLT2 inhibitors for diabetes therapy. This method demonstrates significant cost reduction and scalability, indicating the potential for similar approaches in synthesizing related compounds (Zhang et al., 2022).
Molecular Structure Analysis
Derivatives of benzoic acid, including those with bromo substitutions, have been subject to detailed crystallographic studies. Research into the crystal structure of benzoic acid derivatives using X-ray powder diffraction sheds light on their molecular geometry, intermolecular interactions, and potential for forming supramolecular frameworks. These studies provide insights into designing new molecules with desired physical and chemical properties (Pramanik, Dey, & Mukherjee, 2019).
Antibacterial Activity
Compounds synthesized from benzoic acid derivatives, including vanillic acid hybrid derivatives, have been investigated for their antibacterial activity. This research suggests the potential of these compounds to serve as chemotherapeutic agents, indicating an avenue for developing new drug candidates with effective antibacterial properties (Satpute, Gangan, & Shastri, 2019).
Synthesis of Advanced Materials
Furthermore, studies have explored the synthesis and structure of complex bismuth compounds with bromo and methoxyphenyl groups, providing insights into novel material synthesis. Such research contributes to advancing materials science, particularly in developing new catalysts, sensors, and other functional materials (Sharutin & Sharutina, 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-2-22-13-8-7-10(16)9-14(13)23(20,21)17-12-6-4-3-5-11(12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJNFERKOINKQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Benzoylamino)phenyl]-2-oxoethyl 2-quinolinecarboxylate](/img/structure/B500507.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-fluorobenzoate](/img/structure/B500510.png)
